2,6,7-Trimethyl-1,3-benzothiazole
Description
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,6,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3 |
InChI Key |
DMCZLQTVFCYWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2,6,7-Trimethyl-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate substrates can also yield benzothiazole derivatives.
Microwave Irradiation: This method has been employed to enhance reaction rates and yields in the synthesis of benzothiazole derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using 2-aminobenzenethiol and various carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-1,3-benzothiazole can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can target the thiazole ring, resulting in the formation of dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazoles .
Scientific Research Applications
2,6,7-Trimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition, protein-ligand interactions, and molecular docking.
Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Key Research Findings and Data Gaps
- Application Potential: The compound’s hydrophobicity makes it a candidate for organic electronics or drug delivery systems, though empirical studies are needed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6,7-Trimethyl-1,3-benzothiazole, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions with substituted benzothiazole precursors. For example, benzothiazole derivatives are often synthesized via cyclization of thioamide intermediates or by coupling halogenated benzothiazoles with methyl groups under palladium catalysis . Key steps include:
- Reagent selection : Use iodobenzene diacetate as an oxidizing agent in dichloromethane for cyclization .
- Purification : Column chromatography (e.g., 40% ethyl acetate in chloroform) followed by recrystallization from ethanol ensures high purity .
- Validation : Elemental analysis (C, H, N), melting point determination, and spectroscopic techniques (IR, NMR) confirm structural integrity. For instance, discrepancies ≤0.3% between calculated and observed elemental compositions indicate purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR spectroscopy : H and C NMR identify methyl group positions (e.g., signals at δ 2.1–2.5 ppm for CH) and aromatic protons .
- IR spectroscopy : Peaks near 1600 cm (C=N stretching) and 750 cm (C-S bonding) confirm the benzothiazole core .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNS requires m/z 193.0662).
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···π or π–π stacking) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Target selection : Prioritize enzymes like HIV-1 protease or kinases based on benzothiazoles' known antitumor and antiviral activities .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. For example, docking studies of similar compounds (e.g., 9c, 9g) reveal binding poses in enzyme active sites, with hydrogen bonds to key residues (e.g., Asp25 in HIV-1 protease) .
- Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC values to refine models .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?
- Methodological Answer :
- Systematic substitution : Introduce methyl, fluoro, or methoxy groups at positions 2, 6, and 7 to isolate electronic and steric effects. For example, 2-fluorophenyl substitutions enhance antimicrobial activity by altering electron density .
- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lower HOMO-LUMO gaps correlate with higher bioactivity .
- Data reconciliation : Cross-validate biological assays (e.g., antifungal vs. antitumor) to identify off-target effects. For instance, benzothiazoles with triazole moieties show dual activity due to π-stacking interactions .
Q. How do intermolecular interactions in crystal structures influence the stability of this compound?
- Methodological Answer :
- X-ray analysis : Dihedral angles between aromatic rings (e.g., 64.11° between benzene and thiazole rings) reveal steric constraints .
- Hydrogen bonding : C–H···N bonds (e.g., 3.58 Å) stabilize crystal packing, as seen in 7-chloro derivatives .
- Thermal analysis : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 180–220°C) to assess lattice energy contributions .
Methodological Considerations for Data Contradictions
- Reproducibility : Ensure reaction conditions (e.g., solvent polarity, catalyst loading) are consistent. For example, dichloromethane vs. acetonitrile can alter cyclization efficiency .
- Statistical tools : Use multivariate analysis (e.g., PCA) to cluster bioactivity data and identify outliers in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
